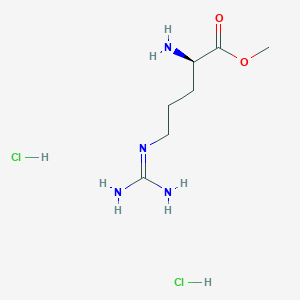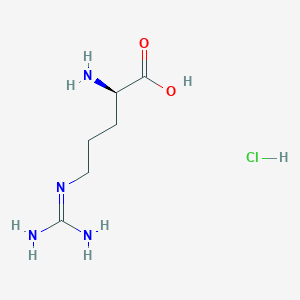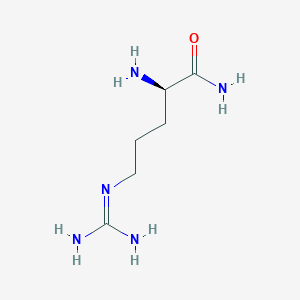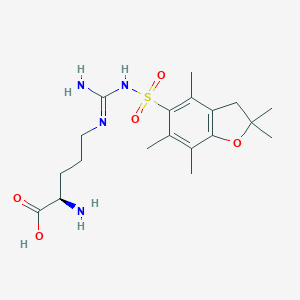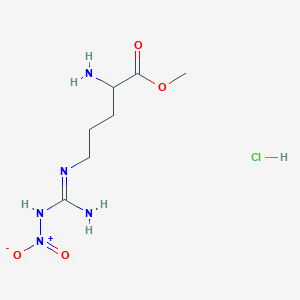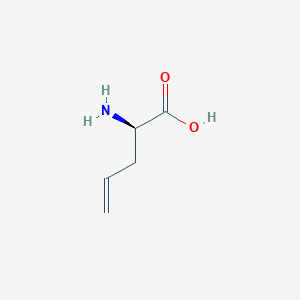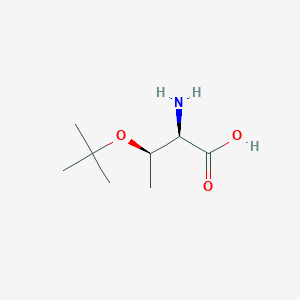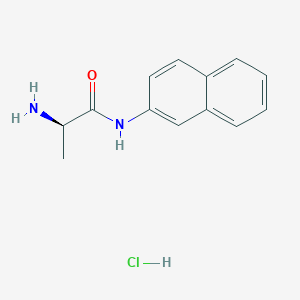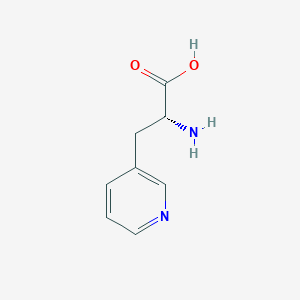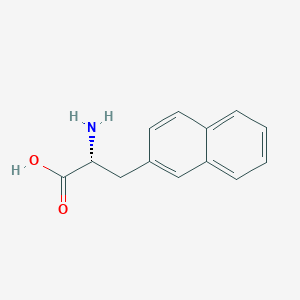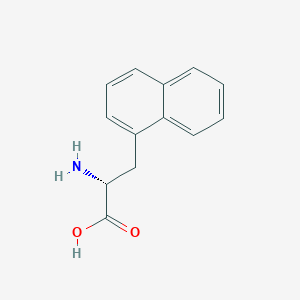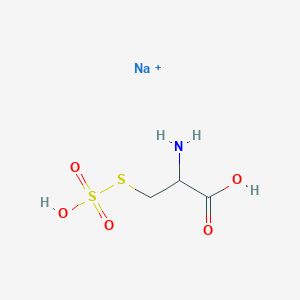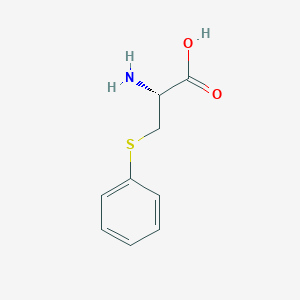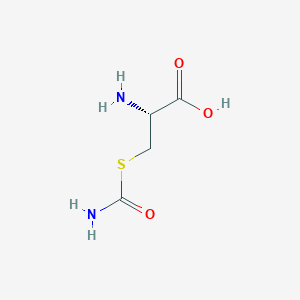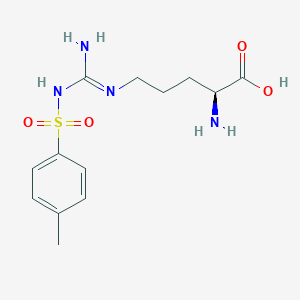
H-Arg(Tos)-OH
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of H-Arg(Tos)-OH is quite complex. It has a molecular weight of 328.39 g/mol . The InChI representation of its structure isInChI=1S/C13H20N4O4S/c1-9-4-6-10 (7-5-9)22 (20,21)17-13 (15)16-8-2-3-11 (14)12 (18)19/h4-7,11H,2-3,8,14H2,1H3, (H,18,19) (H3,15,16,17)/t11-/m0/s1 . The SMILES representation is CC1=CC=C (C=C1)S (=O) (=O)NC (=NCCC [C@@H] (C (=O)O)N)N . Physical And Chemical Properties Analysis
H-Arg(Tos)-OH has several physical and chemical properties. It has a molecular weight of 328.39 g/mol. It has 4 hydrogen bond donors and 6 hydrogen bond acceptors. Its XLogP3-AA is -2.3. Its exact mass and monoisotopic mass are 328.12052631 g/mol. Its topological polar surface area is 156 Ų .Wissenschaftliche Forschungsanwendungen
TOF Spectra of Direct Recoils Chemisorption of O2, H2O, and CH2OH on Magnesium
This study by Schultz et al. (1984) in "Surface Science" focuses on the Time-of-Flight (TOF) analysis of directly recoiled surface atoms produced by pulsed Ar+ ion irradiation to monitor chemisorption of various gases on polycrystalline magnesium. The findings include insights into reaction kinetics and surface stoichiometry consistent with Mg(OH)2 for water reactions, which may provide indirect insights into the behavior of H-Arg(Tos)-OH in similar conditions (Schultz et al., 1984).Kinetic Studies of Hydroxyl Radicals in Shock Waves
Schott (1960) in the "Journal of Chemical Physics" studied the chemical reaction zone in shock waves in H2-O2-Ar mixtures, focusing on OH radical concentration. Although not directly related to H-Arg(Tos)-OH, the study's insights into the behavior of hydroxyl radicals under these conditions could be indirectly relevant (Schott, 1960).Flame Flow Tagging Velocimetry with 193-nm H2O Photodissociation
Wehrmeyer et al. (1999) in "Applied optics" introduced a nonintrusive flow tagging method called hydroxyl tagging velocimetry (HTV), which could provide insights into the interaction of H-Arg(Tos)-OH with hydroxyl radicals in high-temperature flow fields (Wehrmeyer et al., 1999).Radical Intermediates Generated in the Reactions of l-Arginine with Hydroxyl Radical and Sulfate Radical Anion
Ito et al. (2009) in "Radiation Physics and Chemistry" explored the reactions of l-arginine with hydroxyl radical and sulfate radical anion. This study is particularly relevant as it involves l-arginine, which is structurally similar to H-Arg(Tos)-OH, providing insights into potential radical interactions and kinetic properties (Ito et al., 2009).Identification of H2O·HO in Argon Matrices
Langford et al. (2000) in the "Journal of the American Chemical Society" investigated the infrared spectrum of OH in Ar matrices, a study that might offer indirect insights into the interactions of similar compounds in argon matrices, potentially relevant to understanding the behavior of H-Arg(Tos)-OH in similar environments (Langford et al., 2000).
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-13(15)16-8-2-3-11(14)12(18)19/h4-7,11H,2-3,8,14H2,1H3,(H,18,19)(H3,15,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTWQHUEZWYAOI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428591 | |
| Record name | H-Arg(Tos)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg(Tos)-OH | |
CAS RN |
4353-32-6 | |
| Record name | H-Arg(Tos)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



